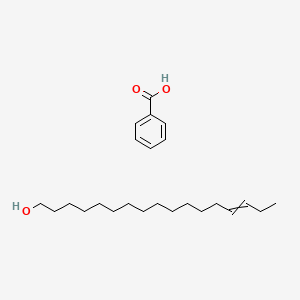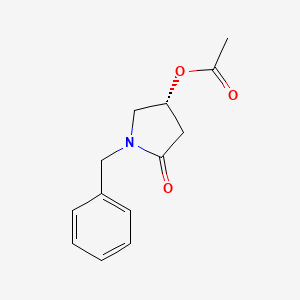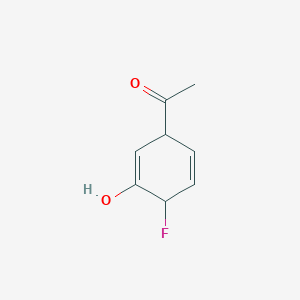![molecular formula C37H38N6Si2 B12575582 Bis[tris(phenylamino)silyl]methane CAS No. 193748-21-9](/img/structure/B12575582.png)
Bis[tris(phenylamino)silyl]methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[tris(phenylamino)silyl]methane is an organosilicon compound characterized by the presence of three phenylamino groups attached to silicon atoms, which are further connected to a central methane unit
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[tris(phenylamino)silyl]methane typically involves the reaction of bis(trichlorosilyl)methane with lithiated aniline. This reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{(Cl}_3\text{Si)}_2\text{CH}_2 + 3 \text{LiC}_6\text{H}_5\text{NH}_2 \rightarrow \text{(PhNH}_2\text{Si)}_3\text{CH}_2 + 3 \text{LiCl} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[tris(phenylamino)silyl]methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silyl hydrides.
Substitution: The phenylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silyl hydrides.
Substitution: Various substituted silyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis[tris(phenylamino)silyl]methane has found applications in several scientific research areas:
Chemistry: Used as a precursor for the synthesis of advanced materials and organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of Bis[tris(phenylamino)silyl]methane involves its interaction with various molecular targets and pathways. The phenylamino groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and stability. Additionally, the silicon atoms provide unique electronic properties that can be exploited in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(trimethylsilyl)methane
- Tris(dimethylsilyl)methane
- Tris(dimethylphenylsilyl)methane
Comparison
Bis[tris(phenylamino)silyl]methane is unique due to the presence of phenylamino groups, which impart distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Eigenschaften
CAS-Nummer |
193748-21-9 |
|---|---|
Molekularformel |
C37H38N6Si2 |
Molekulargewicht |
622.9 g/mol |
IUPAC-Name |
N-[dianilino(trianilinosilylmethyl)silyl]aniline |
InChI |
InChI=1S/C37H38N6Si2/c1-7-19-32(20-8-1)38-44(39-33-21-9-2-10-22-33,40-34-23-11-3-12-24-34)31-45(41-35-25-13-4-14-26-35,42-36-27-15-5-16-28-36)43-37-29-17-6-18-30-37/h1-30,38-43H,31H2 |
InChI-Schlüssel |
ROZKLJHQHKEIMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N[Si](C[Si](NC2=CC=CC=C2)(NC3=CC=CC=C3)NC4=CC=CC=C4)(NC5=CC=CC=C5)NC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


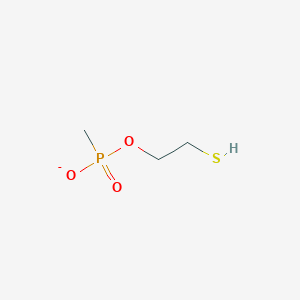
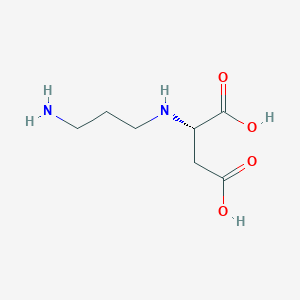
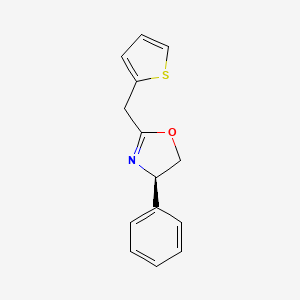

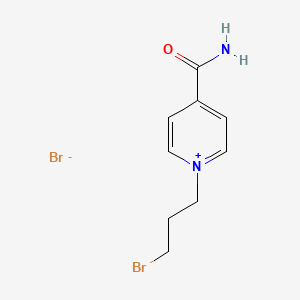

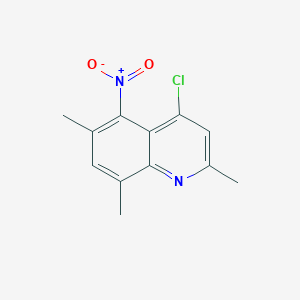
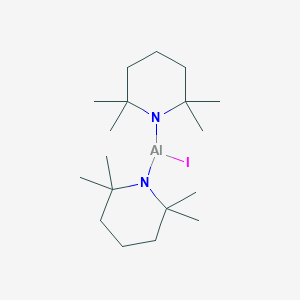
![3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12575554.png)
